molecular formula C25H21NO3 B253399 2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide

Cat. No. B253399
M. Wt: 383.4 g/mol
InChI Key: SVSBDKWYZYNTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide, commonly known as EPN, is a chemical compound that belongs to the family of naphthylamide insecticides. EPN is a potent insecticide that is used to control various pests in agriculture and public health. It is a colorless, odorless, and crystalline solid that is soluble in water, ethanol, and acetone. EPN has a molecular weight of 383.46 g/mol and a melting point of 94-96°C.

Mechanism of Action

EPN is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the postsynaptic membrane and ultimately paralysis of the insect.
Biochemical and Physiological Effects:
EPN has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause some adverse effects in humans, such as skin irritation and eye irritation. EPN has also been found to have a negative impact on aquatic organisms, such as fish and crustaceans.

Advantages and Limitations for Lab Experiments

EPN is a potent insecticide that is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. It has several advantages, such as its high potency, broad-spectrum activity, and low mammalian toxicity. However, EPN has some limitations, such as its relatively short half-life and its potential to cause adverse effects in non-target organisms.

Future Directions

There are several future directions for the study of EPN and its potential use in controlling various pests. One area of research is the development of new formulations of EPN that are more effective and have fewer adverse effects on non-target organisms. Another area of research is the investigation of the mechanisms of resistance to EPN in insects and the development of strategies to overcome this resistance. Finally, there is a need for more research on the environmental fate and transport of EPN and its potential impact on ecosystems.

Synthesis Methods

EPN can be synthesized by reacting 2-phenoxyaniline with 2-nitronaphthalene in the presence of sodium ethoxide and ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EPN. The yield of EPN synthesis is typically around 60-70%.

Scientific Research Applications

EPN has been extensively studied for its insecticidal properties and its potential use in controlling various pests. It has been found to be effective against a broad range of insects, including mosquitoes, flies, cockroaches, and ants. EPN acts by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.

properties

Product Name

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

2-ethoxy-N-(2-phenoxyphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C25H21NO3/c1-2-28-23-17-16-18-10-6-7-13-20(18)24(23)25(27)26-21-14-8-9-15-22(21)29-19-11-4-3-5-12-19/h3-17H,2H2,1H3,(H,26,27)

InChI Key

SVSBDKWYZYNTTN-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.